molecular formula C9H3Br5O2 B1587549 Pentabromophenyl acrylate CAS No. 52660-82-9

Pentabromophenyl acrylate

Cat. No. B1587549
CAS RN: 52660-82-9
M. Wt: 542.6 g/mol
InChI Key: BKKVYNMMVYEBGR-UHFFFAOYSA-N
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Description

Pentabromophenyl acrylate is a chemical compound with the empirical formula C10H5Br5O2 . It is used to form copolymers with acrylonitrile in aqueous emulsions or in the presence of a free radical initiator . It is also used to make high refractive index polymer for optical waveguides .


Synthesis Analysis

Pentabromophenyl acrylate can form copolymers with acrylonitrile in aqueous emulsions or in the presence of a free radical initiator . The synthesis of acrylate polymers is sought after specifically for coatings, adhesives, sealants, and elastomers (CASE) applications because of their stability, high heat resistance, excellent weathering, low-temperature performance, and water resistance .


Molecular Structure Analysis

Pentabromophenyl acrylate contains a total of 19 bonds; 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Chemical Reactions Analysis

Pentabromophenyl acrylate can form copolymers with acrylonitrile in aqueous emulsions or in the presence of a free radical initiator . It is also used to make high refractive index polymer for optical waveguides .


Physical And Chemical Properties Analysis

Pentabromophenyl acrylate is a solid with a melting point of 148-151 °C (lit.) . It has a molecular weight of 542.64 . The storage temperature is -20°C .

Scientific Research Applications

Adhesive Applications

  • Bonding to Zirconia : Pentabromophenyl acrylate's related compound, dipentaerythritol penta-acrylate phosphate, has been evaluated for its effectiveness in bonding methacrylate-based resins to yttria-stabilized tetragonal zirconia polycrystals. This study reveals that increasing the concentration of this compound augments its binding affinity, enhancing resin bonding through chemical reaction with zirconia (Chen et al., 2016).

Polymer Science

  • Terpolymerization : Research into the terpolymerization of acrylonitrile, styrene, and pentabromophenyl acrylate shows their relationship in forming unique compositions. The influence of pentabromophenyl acrylate units on thermal and flammability characteristics of these terpolymers is particularly notable (Sarić, Janović, & Vogl, 1984).
  • Acrylate Copolymers : Studies on copolymers of acrylonitrile with brominated acrylates, including pentabromophenyl acrylate, have provided insights into their reactivity ratios, reaction rates, and the impact on thermal properties and flammability characteristics (Janović, Sarić, & Voglt, 1983).

Photopolymerization

  • Photoinitiator-Free Photopolymerization : The photopolymerization of pentabrominated acrylates, including pentabromophenyl acrylate, has been studied to avoid conventional photoinitiators and improve efficiency. This research highlights the potential for these compounds in photopolymerization processes (Daikos et al., 2016).

Material Science

  • Wood Preservation : Research on in situ polymerization of bioactive monomers for wood preservation has included the synthesis of acrylate monomers like pentachlorophenolyl acrylate, which shares characteristics with pentabromophenyl acrylate. This work informs on the potential application in wood preservation (Ibach & Rowell, 2001).

Coatings and Dispersants

  • Acrylic Polyester Hyper-Dispersant : The synthesis and properties of novel acrylic polyester hyper-dispersants, which can include pentabromophenyl acrylate, have been explored for their utility in dispersing particles like titanium dioxide in non-polar solvent systems (Liu et al., 2016).

Dual-Curing Systems

  • Acrylate in Dual-Curing Systems : Acrylate chemistry, including pentabromophenyl acrylate, has been extensively used in dual-curing systems, beneficial for applications like shape memory polymers, optical materials, and protective coatings (Konuray et al., 2018).

Safety And Hazards

Pentabromophenyl acrylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation .

Relevant Papers Pentabromophenyl acrylate has been mentioned in several papers. For instance, it has been used to form copolymers with acrylonitrile in aqueous emulsions . Another study discusses the performances of blends between Poly(pentabromobenzyl acrylate) and Magnesium Hydroxide as Flame Retardants for Polypropylene Block Copolymers .

properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKVYNMMVYEBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52660-83-0
Record name 2-Propenoic acid, 2,3,4,5,6-pentabromophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52660-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20392732
Record name Pentabromophenyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentabromophenyl acrylate

CAS RN

52660-82-9
Record name Pentabromophenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentabromophenyl acrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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